8-Deschloro-8-bromo-N-methyl Desloratadine

Beschreibung

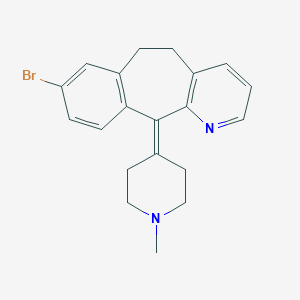

Structure

3D Structure

Eigenschaften

IUPAC Name |

13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSNJESAJZNSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565001 | |

| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130642-57-8 | |

| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Halogenated and N Methylated Desloratadine Derivatives

Impact of Bromine Substitution at the 8-Position on Receptor Binding Affinity and Selectivity

The substitution of the chlorine atom at the 8-position of the tricyclic ring system of desloratadine (B1670295) with a bromine atom is a significant structural modification that influences the compound's electronic and steric properties, thereby affecting its interaction with the histamine (B1213489) H1 receptor. Halogen bonding, a noncovalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding. The nature of the halogen bond is dependent on the size and polarizability of the halogen atom.

Research into halogen-substituted ligands suggests that increasing the size of the halogen can enhance binding affinity. Studies on bis-triazolium receptors have shown that replacing hydrogen with a larger halogen like iodine can significantly strengthen the binding of halides. usu.edu This principle suggests that the larger and more polarizable bromine atom in 8-bromo-desloratadine, as compared to the chlorine in desloratadine, could lead to altered, potentially stronger, interactions within the H1 receptor binding pocket. For instance, a halogen bond might form between the bromine atom and an electron-donating residue, such as the carbonyl oxygen of an amino acid like Lys-191, an interaction that has been computationally observed for loratadine (B1675096) analogs. nih.gov

The position of the halogen is also critical. In a study related to lonafarnib, bromination of the aromatic ring was noted to introduce helical chirality to the molecule, which can lead to enantiomer-dependent biological activity. nih.gov This induced chirality from the bulky bromine atom could lead to a more conformationally restricted molecule that may fit more selectively into the H1 receptor. While desloratadine itself has a high affinity for the H1 receptor, being 50 to 194 times more potent than loratadine, cetirizine (B192768), and fexofenadine (B15129) in preclinical studies, the modification at the 8-position is a key area of SAR investigation. medicopublication.com The compound 8-bromo-desloratadine is recognized as "Desloratadine Related Compound A" in the United States Pharmacopeia, highlighting its importance as a reference standard in the analysis of desloratadine. nih.gov

Interactive Table: Comparative Receptor Affinity (Illustrative)

Significance of N-Methylation on the Piperidine (B6355638) Ring for Pharmacological Activity and Ligand-Receptor Interactions

Studies on N-substituted desloratadine analogues have shown that the nature of the substituent on the piperidine nitrogen is crucial for antihistamine activity. nih.govresearchgate.net N-methylation can influence the basicity of the nitrogen atom, which is important for the ionic interaction with key acidic residues in the H1 receptor, such as Asp-107. nih.gov This interaction is considered essential for the binding of many H1 receptor antagonists. nih.gov

Furthermore, the addition of a methyl group increases the lipophilicity of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties. While detailed safety profiles are outside the scope of this article, it is relevant to SAR that increased lipophilicity can sometimes be associated with increased penetration of the blood-brain barrier (BBB). However, PET studies have shown that desloratadine itself has very low occupancy of brain H1 receptors at therapeutic doses, classifying it as a non-sedating antihistamine. nih.gov The impact of N-methylation on BBB penetration would need to be specifically evaluated for this analog.

In a broader context, studies on other receptor systems have demonstrated that methyl substitution on a piperidine ring can be used as a probe to explore receptor affinities and selectivities. For instance, in a series of sigma receptor ligands, specific methyl substitutions on the piperidine ring led to compounds with very high affinity and selectivity. nih.gov This underscores the principle that even a small modification like N-methylation can fine-tune the steric and electronic properties of a ligand to optimize its fit and interaction with a specific receptor target. nih.govdntb.gov.ua

Conformational Landscape of 8-Deschloro-8-bromo-N-methyl Desloratadine and its Influence on Biological Response

The three-dimensional shape, or conformation, of a drug molecule is paramount to its ability to bind to its biological target. The conformational landscape of the desloratadine scaffold is known to be dynamic. nih.gov The introduction of a bulky bromine atom at the 8-position and a methyl group on the piperidine nitrogen in 8-Deschloro-8-bromo-N-methyl Desloratadine is expected to have a profound impact on its preferred conformation and, consequently, its biological response.

The bromine substitution, as mentioned earlier, can induce helical chirality in the tricyclic system. nih.gov This can lead to the existence of stable enantiomers that may exhibit different biological activities. The rigidification of the core structure through such substitutions can lock the molecule into a conformation that is more favorable for binding to the H1 receptor. Docking studies on related analogs suggest that a specific conformation is preferred for interaction with the H1 receptor, and flexible molecules like loratadine and desloratadine likely adopt this specific shape upon binding. nih.gov By pre-disposing the molecule to this active conformation, the bromine substitution could enhance its potency.

The N-methylation of the piperidine ring also influences the molecule's conformation. The piperidine ring can exist in different chair and boat conformations, and the N-substituent can affect the equilibrium between these forms. This, in turn, can alter the orientation of the entire piperidine moiety relative to the tricyclic core, which is crucial for proper alignment within the receptor's binding site. The systematic modification of the piperidine ring with bridging groups has been shown to be an effective strategy for controlling conformation and probing SAR in other drug classes. nih.gov

Comparative SAR Analysis with Desloratadine, Loratadine, and Other Antihistamine Scaffolds

A comparative analysis of 8-Deschloro-8-bromo-N-methyl Desloratadine with its parent compounds and other antihistamines provides valuable context for its potential activity.

Versus Loratadine and Desloratadine : Loratadine is a prodrug that is metabolized to desloratadine, its active form. chemicalbook.com Desloratadine exhibits a significantly higher affinity for the H1 receptor than loratadine. medicopublication.com The primary structural difference is the presence of an ethoxycarbonyl group on the piperidine nitrogen of loratadine, which is absent in desloratadine. 8-Deschloro-8-bromo-N-methyl Desloratadine differs from desloratadine by the 8-bromo substitution (instead of chloro) and the N-methylation. Based on the principles discussed, the 8-bromo substitution could potentially enhance affinity, while the N-methylation modifies the interaction at the piperidine binding site.

Versus Other Second-Generation Antihistamines :

Cetirizine : An active metabolite of hydroxyzine, cetirizine has been shown in some studies to have greater potency in suppressing histamine-induced skin reactions compared to desloratadine. researchgate.net

Fexofenadine : An active metabolite of terfenadine, fexofenadine is another widely used non-sedating antihistamine.

Rupatadine (B1662895) : This antihistamine possesses a dual activity, also acting as a platelet-activating factor (PAF) antagonist. Structurally, it shares the same tricyclic core as desloratadine but has a different substituent on the piperidine nitrogen. nih.gov Network meta-analyses of clinical trials have suggested that rupatadine may be more effective than desloratadine for certain allergy symptoms. nih.gov

The SAR across these compounds highlights the importance of the tricyclic core for H1 receptor antagonism and the critical role of the piperidine substituent in fine-tuning affinity, selectivity, and pharmacokinetic properties. The specific combination of an 8-bromo group and an N-methyl piperidine substituent on the desloratadine scaffold represents a unique point in this chemical space, aimed at optimizing these very parameters.

Interactive Table: Feature Comparison of Antihistamines

Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating Halogen and N-Methyl Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a molecule like 8-Deschloro-8-bromo-N-methyl Desloratadine, a QSAR model would aim to predict its antihistaminic activity based on calculated molecular descriptors that encode its halogen and N-methyl features.

QSAR studies on other classes of compounds have successfully modeled the effects of halogenation. In a study on halogenated pyrimidine (B1678525) derivatives, descriptors related to the electronic and steric properties of the halogens were selected using advanced algorithms to build a predictive model of their inhibitory activity. nih.gov Such models often incorporate descriptors like:

Topological Polar Surface Area (TPSA) : Relates to a molecule's polarity and ability to permeate membranes.

Molecular Weight and Volume : Steric factors that influence binding.

LogP : A measure of lipophilicity.

Electronic Descriptors : Such as NBO charges, which describe the electron distribution and potential for electrostatic interactions. semanticscholar.org

Quantum Chemical Descriptors : Including heats of formation and orbital energies (HOMO/LUMO).

For 8-Deschloro-8-bromo-N-methyl Desloratadine, a QSAR model would specifically need to account for:

Halogen-specific descriptors : These would quantify the size, polarizability, and electronegativity of the bromine atom at the 8-position, which are crucial for modeling potential halogen bonding.

N-Methyl descriptors : Descriptors that capture the change in basicity, lipophilicity, and steric bulk resulting from the addition of the methyl group to the piperidine nitrogen.

By developing a robust QSAR model based on a series of related desloratadine analogs, it would be possible to predict the H1 receptor affinity of novel compounds like 8-Deschloro-8-bromo-N-methyl Desloratadine and guide the synthesis of future derivatives with potentially superior anti-allergic properties. nih.gov

Solid State Chemistry and Crystal Engineering of Desloratadine Derivatives

Multicomponent Crystal (MCC) and Co-crystal Formation Studies of Desloratadine (B1670295) and its Halogenated Analogues

Multicomponent crystals (MCCs), which include co-crystals and salts, are crystalline structures composed of two or more different molecules held together in the same crystal lattice. The formation of MCCs is a widely utilized strategy in crystal engineering to modify the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and mechanical properties, without altering their pharmacological activity.

Studies on desloratadine have demonstrated its ability to form multicomponent crystals with various co-formers. A notable example is the formation of a multicomponent crystal of desloratadine with benzoic acid. nih.govresearchgate.netnih.gov This MCC is classified as a salt due to proton transfer from the acidic co-former (benzoic acid) to the basic desloratadine molecule. researchgate.netnih.gov The formation of this new crystalline phase was confirmed through various analytical techniques, including Polarized Light Microscopy (PLM), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). nih.gov The resulting desloratadine-benzoate salt exhibited improved tabletability and plasticity compared to the parent drug. researchgate.netnih.gov

The screening for MCC formation often involves techniques like solvent evaporation, where an equimolar mixture of the API and a co-former are dissolved and then the solvent is removed. nih.gov The choice of solvent is crucial as it can influence the resulting crystal form. For desloratadine, a range of solvents from nonpolar to polar protic have been used in screening studies with numerous potential co-formers. nih.gov

Table 1: Experimental Details for Desloratadine-Benzoic Acid MCC Formation

| Parameter | Details | Reference |

|---|---|---|

| API | Desloratadine | nih.govresearchgate.net |

| Co-former | Benzoic Acid | nih.govresearchgate.net |

| Stoichiometric Ratio | 1:1 (equimolar) | researchgate.net |

| Synthesis Method | Solvent Evaporation | nih.gov |

| Solvent | Methanol (B129727) | researchgate.net |

| Characterization | PXRD, DSC, FTIR, PLM, SEM | nih.gov |

Design and Synthesis of Cocrystals Utilizing Supramolecular Synthons

The design of co-crystals is heavily reliant on the concept of supramolecular synthons. These are structural units within supermolecules that are formed by known or conceivable intermolecular interactions. researchgate.net The predictability of co-crystal formation can be enhanced by identifying robust and reliable synthons between the functional groups of the API and the co-former.

The design process often begins with an analysis of the crystal structure of the API to identify its hydrogen bond donors and acceptors. A search of the Cambridge Structural Database (CSD) can then be performed to understand the common interaction patterns (synthons) of these functional groups. researchgate.netnih.gov For desloratadine, the key functional groups available for forming supramolecular synthons are the pyridine (B92270) nitrogen and the secondary amine in the piperidine (B6355638) ring (which becomes a tertiary amine in N-methylated derivatives).

Supramolecular heterosynthons, formed between different but complementary functional groups (e.g., a carboxylic acid and a pyridine), are often the target in co-crystal design. researchgate.net In the case of the desloratadine-benzoic acid MCC, a salt bridge is formed, which is a strong ionic interaction resulting from proton transfer. researchgate.netnih.gov

The synthesis of co-crystals can be achieved through various methods, including solution-based methods like solvent evaporation and cooling crystallization, as well as solid-state methods like liquid-assisted grinding. researchgate.netnih.gov Liquid-assisted grinding involves milling the API and co-former together with a small amount of a liquid, which can enhance molecular mobility and facilitate co-crystal formation. researchgate.net

For 8-Deschloro-8-bromo-N-methyl Desloratadine , a similar design strategy could be employed. The tertiary amine of the N-methyl piperidine ring and the pyridine nitrogen are potential sites for hydrogen bonding or salt formation with appropriate co-formers. The bromo substituent could also participate in halogen bonding, providing an additional tool for crystal engineering. However, specific studies detailing the design and synthesis of co-crystals of 8-Deschloro-8-bromo-N-methyl Desloratadine using the supramolecular synthon approach are not currently available in the scientific literature.

Crystallographic Analysis of Co-crystal Structures to Elucidate Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking)

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional structure of a co-crystal. This analysis provides precise information about bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice. mdpi.com

For hypothetical co-crystals of 8-Deschloro-8-bromo-N-methyl Desloratadine , crystallographic analysis would be essential to understand the precise nature of the intermolecular interactions. Key interactions to investigate would include:

Hydrogen Bonding: Between the co-former and the pyridine nitrogen or potentially other acceptor sites.

Halogen Bonding: The bromine atom on the tricyclic ring system could act as a halogen bond donor, interacting with electron-donating atoms on the co-former. This is a highly directional and specific interaction that is increasingly used in crystal engineering.

π-π Stacking: Interactions between the aromatic rings of the desloratadine derivative and a suitable aromatic co-former.

Elucidating these interactions is fundamental to establishing structure-property relationships, where the arrangement of molecules in the solid state is correlated with the bulk properties of the material. mdpi.com

Table 2: Potential Intermolecular Interactions in Halogenated Desloratadine Analogue Co-crystals

| Interaction Type | Potential Sites on 8-Deschloro-8-bromo-N-methyl Desloratadine | Potential Co-former Functional Groups |

|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen | Carboxylic acids, Amides, Alcohols |

| Ionic Interaction | Protonated Piperidine/Pyridine Nitrogen | Deprotonated acids (e.g., carboxylates) |

| Halogen Bonding | C-Br group on the benzene (B151609) ring | Lewis bases (e.g., N, O, S atoms) |

| π-π Stacking | Benzene and Pyridine rings | Aromatic rings |

Impact of Solid-State Forms on Academic Research Applications and Analytical Methodologies

The solid-state form of a compound can have a significant impact on its application in academic research and the development of analytical methods. Different polymorphs, salts, or co-crystals of a drug can exhibit different physical properties, which in turn affects their handling, processing, and performance.

For desloratadine, the formation of a multicomponent crystal with benzoic acid was shown to improve its mechanical properties, specifically its tabletability and plasticity. researchgate.netnih.gov This is a crucial finding for pharmaceutical development research, as it addresses issues of poor powder compressibility. Furthermore, the desloratadine-benzoate MCC also demonstrated improved solubility in water, which can be advantageous for dissolution studies and formulation development. researchgate.netnih.gov

The existence of multiple solid-state forms also impacts analytical methodologies. For instance, spectrophotometric analysis of a desloratadine MCC requires methods that can distinguish between the API and the co-former, especially if their absorption spectra overlap. jmolekul.comresearchgate.net Chemometric approaches have been developed to resolve such interferences. jmolekul.comresearchgate.net Chromatographic methods, such as HPLC, must also be validated to ensure they can separate the API from its related substances and any co-formers present in the solid form. nih.gov

As 8-Deschloro-8-bromo-N-methyl Desloratadine is primarily used as a reference standard and impurity in the quality control of loratadine (B1675096) and desloratadine, its solid-state properties are of analytical importance. The ability to obtain a well-defined, stable crystalline form is crucial for its use as a reference material. The development of different solid-state forms of this compound, such as co-crystals, could potentially be used in research to study the effects of halogen substitution on crystal packing and physicochemical properties within this class of compounds. However, specific research on the impact of different solid-state forms of 8-Deschloro-8-bromo-N-methyl Desloratadine is not documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.